molecular formula C5H6O B14434362 2,4-Cyclopentadien-1-ol CAS No. 80156-16-7

2,4-Cyclopentadien-1-ol

Cat. No.: B14434362
CAS No.: 80156-16-7
M. Wt: 82.10 g/mol
InChI Key: GRZIHXUWTOPZRY-UHFFFAOYSA-N
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Description

2,4-Cyclopentadien-1-ol is an organic compound with the formula C5H6O and a molecular weight of 82.10 g/mol . This molecule serves as a fundamental building block in advanced chemical research, primarily due to its role as a precursor to the cyclopentadienyl anion. Deprotonation of the hydroxyl group generates the cyclopentadienyl anion, a historically significant and exceptionally stable aromatic ion that obeys Hückel's rule of 4n+2 π-electrons . The stability of this conjugate base makes this compound a molecule of interest in studying acidity and aromaticity in hydrocarbons . The primary research value of this compound lies in organometallic chemistry. The cyclopentadienyl anion is a ubiquitous ligand in metallocene chemistry, most famously in ferrocene . Its derivatives, such as pentaphenylcyclopentadienol, are used to synthesize sophisticated organometallic complexes like pentaphenylferrocene for catalytic and materials science applications . Furthermore, the cyclopentadiene framework is recognized for its high reactivity in normal electron-demand Diels-Alder reactions, making it and its derivatives valuable as "click chemistry" reagents for efficient cycloadditions with electron-deficient dienophiles . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this substance with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80156-16-7

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-6H

InChI Key

GRZIHXUWTOPZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)O

Origin of Product

United States

Historical Context of Cyclopentadiene Chemistry Research

The story of 2,4-Cyclopentadien-1-ol is intrinsically linked to the broader history of cyclopentadiene (B3395910) chemistry. The parent hydrocarbon, cyclopentadiene, was first identified in the late 19th century. In 1886, Roscoe observed a hydrocarbon with the formula C₅H₆ that readily dimerized to form dicyclopentadiene. nih.gov The correct structures for these compounds were later proposed by Etard and Lambert in 1891 and confirmed by Kraemer and Spilker in 1896. nih.gov

A pivotal moment in cyclopentadiene chemistry came with the seminal work of Otto Diels and Kurt Alder in 1928. They correctly characterized the reaction between cyclopentadiene and 1,4-benzoquinone (B44022) as a cycloaddition, a transformation now famously known as the Diels-Alder reaction. nih.gov This discovery, which earned them the Nobel Prize in Chemistry in 1950, became one of the most powerful tools in synthetic organic chemistry for constructing six-membered rings. nih.gov The stereochemical preference for the endo product, known as the Alder endo rule, was established in 1937, further refining the predictive power of the reaction. nih.gov

The field was revolutionized again in 1951 with the serendipitous discovery of ferrocene, an organometallic "sandwich" compound featuring an iron atom between two cyclopentadienyl (B1206354) anions. This breakthrough opened the floodgates to the vast field of organometallic chemistry, spurring intensive research into modified cyclopentadienyl ligands with tailored electronic and steric properties. This led to the development of highly substituted derivatives, such as the pentamethylcyclopentadienyl ligand in 1960 and, later, pentaarylcyclopentadienyl systems, highlighting the versatility of the cyclopentadiene framework.

Challenges and Opportunities in the Study of 2,4 Cyclopentadien 1 Ol

Despite its academic importance, the study of 2,4-Cyclopentadien-1-ol is not without its difficulties.

Challenges:

Inherent Instability: A primary challenge is the compound's stability. The loss of the hydroxyl group as a water molecule would generate a cyclopentadienyl (B1206354) cation. libretexts.orglibretexts.org This cation possesses 4 π-electrons, making it antiaromatic according to Hückel's rule and thus highly unstable. libretexts.orglibretexts.orglibretexts.org This inherent instability makes this compound resistant to reactions that proceed through a carbocation intermediate, such as S_N1-type substitutions. libretexts.orglibretexts.orglibretexts.org

Synthetic Hurdles: The synthesis of cyclopentadienols can be complex, often requiring multi-step sequences that may have limited tolerance for other functional groups. snnu.edu.cn

Opportunities:

Advanced Catalysis: The hydroxycyclopentadienyl ligand derived from this compound and its substituted analogs remains a promising platform for designing novel, highly efficient catalysts for a variety of chemical transformations. snnu.edu.cnacs.org

Materials Science Innovation: The core structure of this compound serves as a scaffold for creating advanced functional materials. By introducing various substituents, chemists can fine-tune the electronic and photophysical properties to develop novel luminophores and sensors. acs.orglookchem.com

Synthetic Chemistry: As a versatile building block, this compound offers unique reactivity patterns that can be exploited for the synthesis of complex molecular architectures and pharmacologically relevant molecules. lookchem.com

Physicochemical Properties of this compound

The following table summarizes key computed and experimental data for this compound.

PropertyValueSource
Molecular Formula C₅H₆O nih.gov
Molecular Weight 82.10 g/mol nih.gov
CAS Registry Number 80156-16-7 nih.gov
IUPAC Name cyclopenta-2,4-dien-1-ol nih.gov
Enthalpy of Formation (ΔfH°gas) 7.9 kJ/mol nist.gov
Topological Polar Surface Area 20.2 Ų nih.gov
XLogP3-AA (Computed) 0.8 nih.gov

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its substituted derivatives is a significant area of organic chemistry, providing access to valuable ligands for organometallic chemistry and versatile intermediates for the construction of complex molecular architectures. Various synthetic strategies have been developed, ranging from direct additions to carbonyl precursors to multi-step sequences involving precursor transformations and sophisticated catalytic systems.

Advanced Spectroscopic Characterization and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-Cyclopentadien-1-ol is expected to exhibit distinct signals for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The olefinic protons (H2, H3, H4, and H5) are anticipated to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the π-electrons in the double bonds. The proton attached to the carbon bearing the hydroxyl group (H1) would likely appear further downfield, influenced by the electronegativity of the oxygen atom, potentially in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H1 4.8 Multiplet
H2 6.2 Multiplet
H3 6.4 Multiplet
H4 6.4 Multiplet
H5 6.2 Multiplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, three distinct carbon environments are expected. The carbon atom bonded to the hydroxyl group (C1) would be the most deshielded among the sp³ carbons, with a predicted chemical shift in the range of 70-80 ppm. The four olefinic carbons (C2, C3, C4, and C5) would resonate in the typical alkene region of the spectrum, approximately between 120 and 140 ppm. Due to the symmetry of the diene system, C2 and C5, as well as C3 and C4, may have very similar chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 75
C2 132
C3 135
C4 135

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the proton-proton coupling network within the cyclopentadienyl (B1206354) ring. Cross-peaks would be expected between adjacent protons, such as H1 and H2/H5, H2 and H3, H3 and H4, and H4 and H5. This would confirm the connectivity of the protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively assign the proton signals to their corresponding carbon signals. For instance, the proton at ~4.8 ppm (H1) would show a correlation to the carbon at ~75 ppm (C1), and the olefinic protons would correlate with their respective olefinic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together larger molecular fragments. In this compound, HMBC correlations would be expected, for example, between H1 and the olefinic carbons C2 and C5, and between the olefinic protons and their neighboring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a relatively rigid structure like the cyclopentadienyl ring, NOESY or ROESY can help to confirm stereochemical relationships. For example, correlations might be observed between protons that are on the same face of the ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration would likely appear as a strong band in the 1000-1200 cm⁻¹ region. The C=C stretching vibrations of the diene system are expected in the 1600-1680 cm⁻¹ range. The sp² C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the sp³ C-H stretch would be seen just below 3000 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch 3200-3600 Strong, Broad
sp² C-H Stretch 3010-3100 Medium
sp³ C-H Stretch 2850-2960 Medium
C=C Stretch 1600-1680 Medium

Raman spectroscopy provides complementary information to FTIR. While the O-H and C-O stretches are typically weak in Raman spectra, the C=C stretching vibrations of the symmetrical diene system are expected to give rise to strong Raman signals. This makes Raman spectroscopy a valuable tool for characterizing the carbon-carbon double bonds in the ring.

Mass Spectrometry in Compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For this compound (C₅H₆O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 82.0419, corresponding to its monoisotopic mass. The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 64. Another potential fragmentation is the loss of a hydrogen atom to give a peak at m/z 81. Cleavage of the ring could lead to various smaller fragments. The cyclopentadienyl cation (C₅H₅⁺) at m/z 65 is a very stable aromatic species and is therefore expected to be a prominent peak in the mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
82 [C₅H₆O]⁺ (Molecular Ion)
81 [C₅H₅O]⁺
65 [C₅H₅]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₅H₆O, HRMS can provide a highly accurate mass measurement, which is crucial for distinguishing it from other isobaric compounds.

Theoretical Exact Mass Data

PropertyValue
Molecular FormulaC₅H₆O
Monoisotopic Mass82.04186 Da
Average Mass82.10124 Da

This data is calculated from the isotopic masses and natural abundances of the constituent elements.

In a typical HRMS experiment, the high resolving power allows for the confident assignment of the elemental formula C₅H₆O. However, the fragmentation pattern observed in the mass spectrum is key to elucidating the structure and distinguishing between isomers. For cyclic alcohols, characteristic fragmentation pathways in electron ionization (EI) HRMS often include:

Loss of a hydrogen atom ([M-H]⁺): This is a common feature for primary and secondary alcohols.

Loss of water ([M-H₂O]⁺): Dehydration is a frequent rearrangement for many alcohols.

Ring cleavage: This can lead to a complex series of fragment ions, with a peak at m/z 57 often being indicative of a cyclic alcohol structure whitman.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. The application of GC-MS to the analysis of mixtures containing this compound is complicated by the compound's reactivity. Cyclopentadiene (B3395910), a precursor, readily undergoes Diels-Alder dimerization, and cyclopentadienols can exist as a mixture of tautomers, further complicating chromatographic separation and identification nih.gov.

The separation of isomers, such as different positional isomers of cyclopentadienol, is a significant challenge in gas chromatography. The choice of the GC column's stationary phase is critical. Non-polar stationary phases, such as those based on dimethylpolysiloxane, are commonly used for hydrocarbon analysis and could potentially separate isomers based on boiling point differences researchgate.net. However, the separation of tautomers, which can interconvert during the chromatographic run, often results in broad or distorted peaks researchgate.netchromforum.org.

In the context of analyzing reaction mixtures, for example, from the synthesis of cyclopentadienol, GC-MS would be essential for identifying:

Unreacted starting materials (e.g., cyclopentadiene)

The desired this compound product

Isomeric byproducts

Dimerization products (e.g., dicyclopentadiene)

The mass spectrometer detector provides mass spectra of the eluting components, which can be compared against spectral libraries for identification. However, given the likely absence of a reference spectrum for this compound in commercial libraries, identification would rely on the interpretation of the fragmentation pattern as discussed in the HRMS section.

Photoion Mass-Selected Threshold Photoelectron Spectroscopy (ms-TPES)

Photoion Mass-Selected Threshold Photoelectron Spectroscopy (ms-TPES) is a sophisticated technique that provides isomer-specific information by measuring the kinetic energy of threshold photoelectrons. This method is particularly valuable for distinguishing between isomers that may be difficult to resolve by other means nih.gov. The technique combines mass spectrometry with photoelectron spectroscopy, allowing for the acquisition of a photoelectron spectrum for a specific mass, which provides a vibrational fingerprint of the cation, and by extension, the neutral precursor.

There is currently no published ms-TPES data for this compound or its isomers. However, the application of this technique would be highly informative. By tuning the energy of the ionizing photons, one can selectively ionize different isomers based on their distinct ionization energies. The resulting threshold photoelectron spectrum for the C₅H₆O⁺ cation would exhibit vibrational structure that is unique to the specific neutral isomer from which it was formed.

For instance, the vibrational frequencies of the C-O stretch, C=C stretches, and various C-H bending modes would be expected to differ between this compound and its tautomers or other structural isomers. These differences would be reflected in the spacing of the peaks in their respective ms-TPE spectra, allowing for their unambiguous identification in a mixture nih.gov.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

Due to its inherent instability, obtaining a single crystal of this compound suitable for X-ray diffraction analysis is highly challenging. However, the crystal structures of derivatives, particularly organometallic complexes where the cyclopentadienyl ring is coordinated to a metal center, can provide valuable insight into the geometry of the cyclopentadienyl moiety.

An example of a structurally characterized compound containing a substituted hydroxycyclopentadienyl ligand is an iron complex, [2,5-(SiMe₃)₂-3,4-(CH₂)₄(η⁵-C₄COH)]Fe(CO)₂H nih.gov. While this is a more complex system and not a direct derivative of this compound, its crystal structure reveals key features of the coordinated hydroxycyclopentadienyl ring. In the solid state, the five-membered ring of the cyclopentadienone ligand adopts an envelope shape nih.gov.

Crystallographic Data for an Iron Alcohol Complex with a Substituted Cyclopentadienone Ligand

ParameterValue
Compound[2,5-(SiMe₃)₂-3,4-(CH₂)₄(η⁵- C₄COH)]Fe(CO)₂(Benzyl Alcohol)
Crystal SystemNot specified in abstract
Space GroupNot specified in abstract
Key FeatureEnvelope conformation of the cyclopentadienone ring

Data from the X-ray structure of the benzyl (B1604629) alcohol complex of the iron hydride precursor nih.gov.

Should a stable derivative of this compound be synthesized and crystallized, X-ray diffraction would be the ultimate tool to confirm its absolute stereochemistry and solid-state conformation. This would be particularly important for chiral derivatives, where determining the arrangement of substituents around the stereocenter is crucial.

Computational and Theoretical Chemistry Studies of 2,4 Cyclopentadien 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Cyclopentadien-1-ol, which has the chemical formula C₅H₆O. nist.govnist.gov These computational approaches model the behavior of electrons within the molecule, providing a basis for predicting its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it applicable to a wide range of chemical systems. uga.edu DFT calculations have been employed to investigate various aspects of cyclopentadienyl-containing compounds, including their electronic properties and reaction mechanisms. researchgate.netrsc.org

In the context of related molecules, DFT has been used to study the electronic structure of organochalcogenide complexes containing the cyclopentadienyl (B1206354) ligand, revealing details about the nature of the chemical bonding. researchgate.net For instance, studies on η⁵-cyclopentadienyl half-sandwich complexes have shown a significant ionic contribution to the bonding between the metal center and the cyclopentadienyl ring. researchgate.net Furthermore, DFT calculations are instrumental in understanding reaction mechanisms, such as the Diels-Alder reaction, by analyzing the energies of reactants, transition states, and products. escholarship.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions and characterizing the high-energy transition states that connect reactants and products.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. csbsju.eduaps.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. researchgate.net This allows for a detailed understanding of reaction mechanisms. For example, the study of the C₅H₇ potential energy surface has been crucial in understanding the formation of cyclopentadiene (B3395910) from the reaction of the allyl radical with acetylene. rsc.org Computational mapping of the PES can reveal the most favorable reaction pathways and predict the products of a reaction. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. wikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals govern the course of many reactions, particularly pericyclic reactions like the Diels-Alder reaction. wikipedia.orguniurb.itslideshare.net

For instance, in a normal-electron-demand Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is key. caltech.edu The energy gap between these orbitals influences the reaction rate, with a smaller gap generally leading to a faster reaction. researchgate.net FMO theory can also predict the regioselectivity and stereoselectivity of such reactions. caltech.edu While this compound itself is a diene, understanding its FMOs is crucial for predicting its behavior in cycloaddition reactions.

Theoretical Investigations of Tautomeric Forms and Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom and a change in the location of a double bond. nih.gov Computational methods are well-suited to study the relative stabilities of different tautomers and the energy barriers for their interconversion. mdpi.com

Conformational Analysis through Computational Methods

Computational chemistry provides a powerful lens for investigating the conformational landscape of molecules like this compound. Through the use of ab initio molecular orbital calculations, researchers can determine the geometries, vibrational frequencies, and relative energies of different spatial arrangements, or conformers, of the molecule. These theoretical studies offer insights into the molecule's structural preferences and the energetic barriers to rotation around its single bonds.

Early computational studies on cyclopentadiene and its derivatives laid the groundwork for understanding the conformational behavior of this class of compounds. While specific, in-depth conformational analyses focused solely on this compound are not extensively detailed in the literature, broader ab initio calculations on cyclopentadienols provide valuable data. These studies typically employ methods like the Gaussian series of programs to optimize molecular geometries and calculate energies at various levels of theory, such as with the 3-21G basis set. nist.gov

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl (-OH) group relative to the five-membered ring. The orientation of the O-H bond can be described by the dihedral angle involving the C-O bond and adjacent C-C bonds of the ring. Different orientations of this hydroxyl group lead to distinct conformers with varying relative energies.

Research findings from computational studies on related allylic alcohols suggest that the conformational preferences are often governed by a balance of steric interactions and hyperconjugative effects. doi.orgacs.org In the case of this compound, the interactions between the hydroxyl group and the pi-system of the diene, as well as steric hindrance with the hydrogen atom on the same carbon, would be the determining factors for the most stable conformers.

A study by Karnbi, Oref, and Burcat on cyclopentadiene derivatives included ab initio calculations for cyclopentadienols. nist.gov While the primary focus of their work was on thermodynamic functions, the underlying molecular data provides a basis for conformational understanding. The calculated energies for different optimized geometries allow for the determination of the most stable conformers.

The following table summarizes hypothetical relative energies for possible conformers of this compound based on typical findings in computational studies of similar allylic alcohols. These conformers are defined by the dihedral angle of the H-O-C-H bond.

ConformerDihedral Angle (H-O-C-H)Computational MethodRelative Energy (kcal/mol)
Anti-periplanar ~180°HF/3-21G0.00 (Reference)
Syn-clinal ~60°HF/3-21G1.25
Anti-clinal ~120°HF/3-21G2.50
Syn-periplanar ~0°HF/3-21G3.80
Data is illustrative and based on general principles of conformational analysis for similar molecules.

The rotational barrier for the hydroxyl group is a key parameter determined from these computational studies. This barrier represents the energy required to rotate the -OH group from one stable conformation to another. The table below presents illustrative rotational barrier energies derived from the energy differences between the stable conformers and the transition states connecting them.

Rotational TransitionComputational MethodCalculated Rotational Barrier (kcal/mol)
Anti-periplanar to Syn-clinal HF/3-21G2.8
Syn-clinal to Anti-clinal HF/3-21G1.5
Data is illustrative and based on general principles of conformational analysis for similar molecules.

It is important to note that the specific values of relative energies and rotational barriers are highly dependent on the level of theory and basis set used in the computational model. nist.govacs.org More advanced computational methods, such as Density Functional Theory (DFT) or higher-level ab initio calculations (e.g., MP2, CCSD(T)) with larger basis sets, would provide more accurate energetic and structural information. However, the general principles derived from even foundational methods like Hartree-Fock (HF) with a split-valence basis set provide a valuable qualitative understanding of the conformational preferences of this compound. researchgate.net

Derivatization and Functionalization Strategies of 2,4 Cyclopentadien 1 Ol

Modification of the Hydroxyl Group

The hydroxyl group is the most prominent site for initial derivatization. These modifications serve not only to protect the alcohol but also to convert it into a reactive moiety for further synthetic steps, fundamentally altering the compound's chemical behavior.

Esterification and etherification are fundamental strategies for protecting the hydroxyl group, thereby increasing the compound's stability and modulating its electronic and steric properties.

Esterification: The hydroxyl group of 2,4-cyclopentadien-1-ol readily undergoes esterification with acylating agents. Standard conditions involve the use of acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For example, reaction with acetyl chloride yields 2,4-cyclopentadien-1-yl acetate. These ester derivatives are significantly more stable than the parent alcohol and can be purified using standard chromatographic techniques. The ester group can be easily removed later via saponification under basic conditions (e.g., NaOH/MeOH) or hydrolysis under acidic conditions.

Etherification: The formation of ethers provides a more robust protecting group compared to esters. The Williamson ether synthesis is a common method, wherein the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to furnish the desired ether. Another prevalent strategy is the formation of silyl (B83357) ethers, which are valued for their tunable stability and mild cleavage conditions. Reaction with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) affords the corresponding silyl ether, which protects the alcohol during subsequent ring functionalization reactions.

Table 1: Representative Esterification and Etherification Reactions of this compound
Reaction TypeReagent(s)Base / CatalystProduct
Esterification (Acetylation)Acetyl chloride (CH₃COCl)Pyridine2,4-Cyclopentadien-1-yl acetate
Esterification (Benzoylation)Benzoyl chloride (C₆H₅COCl)Triethylamine2,4-Cyclopentadien-1-yl benzoate
Etherification (Methylation)1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)N/A (Stoichiometric Base)1-Methoxy-2,4-cyclopentadiene
Etherification (Silylation)tert-Butyldimethylsilyl chloride (TBDMSCl)Imidazole(tert-Butyldimethylsilyloxy)-2,4-cyclopentadiene

Converting the hydroxyl group into a good leaving group is a pivotal strategy that activates the C1 position for nucleophilic substitution reactions. This transformation opens pathways to a wide range of derivatives that are not directly accessible from the alcohol.

Sulfonate Esters: The alcohol can be converted into sulfonate esters, such as tosylates, mesylates, and triflates, which are excellent leaving groups. This is typically achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or anhydride (B1165640) (e.g., trifluoromethanesulfonic anhydride) in the presence of a base like pyridine. The resulting cyclopentadienyl (B1206354) sulfonate is highly susceptible to displacement by a wide variety of nucleophiles (e.g., azides, cyanides, organocuprates) in SN2-type reactions.

Halogenation: Direct replacement of the hydroxyl group with a halogen atom provides another versatile synthetic handle. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize 1-chloro-2,4-cyclopentadiene and 1-bromo-2,4-cyclopentadiene, respectively. These allylic halides are reactive intermediates for cross-coupling reactions and other nucleophilic substitutions.

Table 2: Conversion of the Hydroxyl Group to Leaving Groups
Leaving Group TypeReagent(s)BaseProductPrimary Application
Tosylatep-Toluenesulfonyl chloride (TsCl)Pyridine2,4-Cyclopentadien-1-yl tosylateNucleophilic substitution (SN2)
MesylateMethanesulfonyl chloride (MsCl)Triethylamine2,4-Cyclopentadien-1-yl mesylateNucleophilic substitution (SN2)
TriflateTrifluoromethanesulfonic anhydride (Tf₂O)Pyridine2,4-Cyclopentadien-1-yl triflateNucleophilic substitution, Cross-coupling
ChlorideThionyl chloride (SOCl₂)Pyridine (optional)1-Chloro-2,4-cyclopentadieneGrignard formation, Cross-coupling

Functionalization of the Cyclopentadiene (B3395910) Ring System

Beyond the hydroxyl group, the conjugated π-system of the cyclopentadiene ring offers rich opportunities for functionalization, enabling the construction of substituted cyclopentadienyl ligands and complex carbocyclic frameworks.

Direct electrophilic substitution on the electron-rich diene is challenging and often unselective. Instead, functionalization typically proceeds through two primary pathways: cycloaddition reactions or reactions involving the deprotonated, aromatic cyclopentadienide (B1229720) anion.

Diels-Alder Cycloaddition: The diene system of this compound (or its protected derivatives) readily participates in [4+2] Diels-Alder reactions with various dienophiles. The hydroxyl group (or its derivative) at the C1 position exerts a directing effect on the incoming dienophile, influencing the regioselectivity and stereoselectivity of the cycloaddition. For instance, reaction with maleic anhydride yields a bicyclic adduct with a defined stereochemical relationship between the oxygen-bearing bridgehead carbon and the newly formed anhydride ring. This method is a powerful tool for building molecular complexity in a single, stereocontrolled step.

Deprotonation-Alkylation: The methylene (B1212753) protons at the C5 position of the 1,3-cyclopentadiene tautomer are acidic (pKa ≈ 16). Treatment with a strong base, such as an organolithium reagent or potassium hydride, generates the aromatic cyclopentadienide anion. In the case of this compound, the hydroxyl proton is more acidic and would be removed first. Subsequent deprotonation at the ring requires a second equivalent of a very strong base. The resulting dianion or, more commonly, the monoanion derived from a protected ether derivative, is a potent nucleophile that can be alkylated, acylated, or silylated at the ring positions by reaction with suitable electrophiles.

Building upon the fundamental reactions, advanced strategies have been developed to introduce a wide spectrum of chemical functionalities onto the cyclopentadiene ring.

Transition-Metal Catalyzed Cross-Coupling: This modern synthetic methodology provides a powerful route to C-C and C-heteroatom bond formation. A cyclopentadienyl derivative, such as a triflate or halide (prepared as described in 6.1.2), can serve as the electrophilic partner in cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid, catalyzed by a palladium complex, can introduce aryl groups onto the ring. Similarly, Sonogashira coupling with a terminal alkyne can install alkynyl functionalities, and Heck coupling can introduce vinyl groups. These methods are highly versatile for synthesizing substituted cyclopentadienyl ligands used in catalysis.

Table 3: Examples of Cross-Coupling Reactions for Ring Functionalization
Coupling TypeSubstrateCoupling PartnerCatalyst System (Example)Product Class
Suzuki2,4-Cyclopentadien-1-yl triflateArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Aryl-substituted cyclopentadienol
Sonogashira1-Bromo-2,4-cyclopentadieneTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted cyclopentadiene
Heck2,4-Cyclopentadien-1-yl triflateStyrenePd(OAc)₂, P(o-tol)₃Vinyl-substituted cyclopentadienol
Buchwald-Hartwig1-Bromo-2,4-cyclopentadieneSecondary amine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuAmino-substituted cyclopentadiene

Development of Novel Derivatization Reagents and Methods

Research continues to advance the derivatization of sensitive substrates like this compound, focusing on milder conditions, higher selectivity, and novel transformations.

Enzymatic Catalysis: Biocatalysis, particularly using lipases, offers a green and highly selective method for derivatization. Lipases can catalyze the esterification of the hydroxyl group with high chemo- and regioselectivity, often under mild, solvent-free conditions. Furthermore, kinetic resolution of racemic this compound can be achieved through enantioselective acylation, providing access to enantiopure derivatives that are crucial for asymmetric synthesis.

Photochemical and Electrochemical Methods: Emerging methods in photoredox catalysis and electro-organic synthesis are being explored for the functionalization of diene systems. These techniques can enable unique transformations that are not accessible via traditional thermal methods, such as radical additions or novel cycloadditions, by accessing different reactive intermediates and reaction pathways. The development of such methods promises to further expand the synthetic utility of the cyclopentadienol scaffold.

On-Column and Pre-Column Derivatization in Analytical Chemistry

In analytical fields like chromatography, derivatization is a crucial technique used to modify an analyte to enhance its separation and detection properties. actascientific.com For a molecule like this compound, which lacks a strong chromophore for UV-Vis detection and has limited volatility for gas chromatography (GC), derivatization is often necessary. libretexts.orgphenomenex.com These modifications are typically performed pre-column, before the sample is injected into the instrument.

Pre-Column Derivatization for High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization aims to attach a moiety that has strong ultraviolet absorbance or fluorescence, thereby significantly improving detection sensitivity. researchgate.net The hydroxyl group of this compound is the primary target for such reactions. Acylation with reagents containing aromatic or highly conjugated systems is a common strategy. libretexts.orgresearchgate.net For example, reacting the alcohol with dansyl chloride introduces a highly fluorescent tag, while reaction with benzoyl chloride or 2,4-dinitrofluorobenzene attaches a strongly UV-absorbing group. libretexts.orgnih.gov These reactions convert the alcohol into an ester or ether, which can be easily detected at low concentrations. scirp.org

Pre-Column Derivatization for Gas Chromatography (GC): Direct analysis of alcohols by GC can be problematic due to their polarity, which can lead to poor peak shape (tailing) and low volatility. Derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar group. phenomenex.com The most common method for alcohols is silylation. actascientific.comlibretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. phenomenex.com This TMS derivative is significantly more volatile and thermally stable, resulting in improved chromatographic performance with sharp, symmetrical peaks. actascientific.comphenomenex.com

On-Column Derivatization: While less common for this type of analyte, on-column derivatization involves the reaction occurring within the GC or HPLC column itself. This is often achieved by co-injecting the analyte with a derivatizing agent or by using a column that has been specially treated to be reactive. However, for routine analysis of hydroxyl-containing compounds, pre-column derivatization is generally preferred as it offers greater control over the reaction, leading to more reproducible and reliable quantitative results. libretexts.org

Table 2: Analytical Derivatization Strategies for this compound

MethodTechniqueTarget GroupCommon ReagentsPurpose
Pre-Column AcylationHPLCHydroxyl (-OH)Dansyl Chloride, Benzoyl Chloride, FMOC-Cl, 2,4-Dinitrofluorobenzene (FDNB) libretexts.orgnih.govscirp.orgAttach a fluorophore or chromophore for enhanced fluorescence or UV-Vis detection. researchgate.net
Pre-Column SilylationGCHydroxyl (-OH)BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMSI (N-trimethylsilylimidazole) actascientific.comphenomenex.comIncrease volatility and thermal stability; reduce peak tailing. phenomenex.com

Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Architectures

The cyclopentadienyl (B1206354) moiety is a fundamental building block for the synthesis of intricate polycyclic systems. Its ability to participate in various cycloaddition reactions makes it a powerful tool in the hands of synthetic chemists for assembling complex ring structures with high levels of control.

The Diels-Alder reaction is a cornerstone of organic synthesis, and cyclopentadiene (B3395910) is a highly reactive diene for this transformation. The presence of a substituent at the 5-position of the cyclopentadiene ring, such as the hydroxyl group in 2,4-cyclopentadien-1-ol, can influence the facial selectivity of the cycloaddition, leading to the stereoselective formation of new chiral centers. Facially asymmetric cyclopentadienes are known to undergo stereoselective Diels-Alder reactions. nih.gov The stereochemistry of the substituents on the diene is preserved in the resulting six-membered ring of the product. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of these reactions can often be predicted and controlled, allowing for the synthesis of specific stereoisomers. This control is crucial in the synthesis of biologically active molecules where specific stereochemistry is often a prerequisite for activity. The hydroxyl group of this compound can be used to direct the approach of the dienophile or can be modified to introduce other directing groups, further enhancing the stereochemical control of the reaction. While the differential activation free energy approach can sometimes fail to predict the experimental stereoselectivities in Diels-Alder reactions of some cyclopentadiene derivatives, the transition state approach often favors exo selectivity. chemrxiv.org

Reactant 1Reactant 2Key TransformationStereochemical OutcomeReference
5-substituted cyclopentadieneDienophileDiels-Alder CycloadditionHigh facial selectivity nih.gov
cis-DienophileDieneDiels-Alder Cycloadditioncis-Product masterorganicchemistry.com
trans-DienophileDieneDiels-Alder Cycloadditiontrans-Product masterorganicchemistry.com

The strategic use of cyclopentadiene derivatives has been instrumental in the total synthesis of numerous complex natural products. oregonstate.edunih.govnih.govrsc.org The cyclopentane ring is a common motif in many biologically active natural products, and cyclopentadiene provides an efficient entry point for its construction. For instance, the intramolecular Diels-Alder reaction of a 5-substituted cyclopentadiene was a key step in the total synthesis of (+)-longifolene. nih.gov

The synthesis of neofinaconitine by Gin and co-workers showcased the application of π-facial selectivity in a crucial cycloaddition step between 5-methoxycyclopentadiene and cyclopropene, which established the stereochemistry of a key methoxy group in the final product. nih.gov Furthermore, cyclopentadiene and its derivatives are inexpensive and readily available starting materials for the synthesis of natural products containing fully functionalized cyclopentane architectures. oregonstate.edu

Natural ProductKey Synthetic StrategyRole of Cyclopentadiene DerivativeReference
(+)-LongifoleneIntramolecular Diels-Alder5-substituted cyclopentadiene as diene nih.gov
NeofinaconitineIntermolecular Diels-Alder5-methoxycyclopentadiene for stereocontrol nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique chemical properties of the cyclopentadiene nucleus have been harnessed in the development of novel materials and polymers with tailored functionalities.

Polymers functionalized with cyclopentadienyl groups exhibit a range of interesting properties and can be synthesized through various methods. These polymers can have cyclopentadiene units as pendant groups or at the chain ends. google.com One approach involves the use of aluminum cyclopentadienyl compounds to introduce cyclopentadiene groups onto polymer backbones. google.com Another strategy utilizes norbornadiene-functionalized initiators, which can undergo a cascade of Diels-Alder reactions to reveal a reactive cyclopentadiene chain end. nih.govacs.org

These cyclopentadiene-functionalized polymers can undergo subsequent reactions, such as Diels-Alder condensations, to create crosslinked materials. google.com This reversible crosslinking, based on the Diels-Alder/retro-Diels-Alder reaction, can impart self-healing properties to the polymers. escholarship.org

Polymerization MethodType of FunctionalizationPotential ApplicationReference
Lewis acid chemistry with aluminum cyclopentadienyl compoundsPendant or terminal groupsReversible crosslinking google.com
Use of norbornadiene-functionalized initiatorsTerminal groupsBlock copolymer synthesis nih.govacs.org
Metal-free multicomponent polymerizationHighly substituted poly(cyclopentadiene)Functional polymers researchgate.net

Cyclopentadiene-based structures are integral components of various advanced organic materials, particularly in the field of organic electronics. Conjugated polymers containing cyclopentadiene units have shown significant potential in high-performance organic field-effect transistors (OFETs). rsc.org For example, copolymers of cyclopentadiene and diketopyrrolopyrrole have been synthesized, and their thin-film microstructure and charge transport properties have been investigated. rsc.org

Furthermore, cyclopentadithiophene-based polymers are another class of materials that have been extensively studied for applications in organic electronics, including organic photovoltaics and organic thermoelectrics. rsc.orgresearchgate.netsemanticscholar.org The rigid and planar structure of the cyclopentadithiophene unit facilitates ordered molecular packing, which is beneficial for charge transport. semanticscholar.org

Material ClassKey Structural UnitApplicationReference
Conjugated PolymersCyclopentadiene and diketopyrrolopyrroleOrganic Field-Effect Transistors (OFETs) rsc.org
Conjugated PolymersCyclopentadithiopheneOrganic Photovoltaics, Organic Thermoelectrics rsc.orgresearchgate.netsemanticscholar.org
Organometallic PolymersMetallacyclopentadienePrecursors for functional materials researchgate.net

Precursor for Organometallic Ligands and Complexes

The cyclopentadienyl (Cp) anion is one of the most important ligands in organometallic chemistry, forming stable complexes with a wide range of transition metals. snnu.edu.cngla.ac.uknitrkl.ac.in this compound can serve as a precursor for the synthesis of functionalized cyclopentadienyl ligands. The hydroxyl group can be modified to introduce various substituents, which can in turn modulate the electronic and steric properties of the resulting organometallic complexes. snnu.edu.cn

The development of chiral cyclopentadienyl ligands has been a major focus in the field of asymmetric catalysis. snnu.edu.cnresearchgate.netsnnu.edu.cnsciengine.comnih.gov These chiral ligands, when coordinated to a metal center, can induce high levels of enantioselectivity in a variety of chemical transformations. The synthesis of these ligands often involves multi-step sequences starting from readily available precursors, and functionalized cyclopentadienes derived from this compound could provide a convenient entry to new ligand scaffolds. These chiral cyclopentadienyl metal complexes have been successfully applied in asymmetric C-H bond functionalization reactions. snnu.edu.cn

Ligand TypeApplicationSignificanceReference
Chiral Cyclopentadienyl (Cpx)Asymmetric CatalysisHigh enantioselectivity in various reactions snnu.edu.cnresearchgate.netnih.gov
Functionalized CyclopentadienylOrganometallic SynthesisTuning of electronic and steric properties of complexes snnu.edu.cn
Cyclopentadienyl-based OrganometallicsMaterials Science, Bioorganometallic ChemistryDevelopment of functional materials and bioactive compounds nitrkl.ac.in

Emerging Applications in Sustainable Chemistry

The shift towards a green economy has spurred research into renewable feedstocks for chemical production. This compound and its derivatives are part of this transition, with emerging applications rooted in bio-based synthesis and sustainable fuels.

Traditionally derived from petrochemical sources, cyclopentane-based structures can now be synthesized from renewable biomass. A key strategy involves the conversion of furfuryl alcohol, which is readily obtained from hemicellulose found in agricultural waste and forestry residues. rsc.orgmaastrichtuniversity.nl

One established green route involves the following steps:

Piancatelli Rearrangement : Furfuryl alcohol, derived from hemicellulosic feedstock, undergoes an aqueous phase rearrangement to produce 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgmaastrichtuniversity.nlresearchgate.net

Hydrogenation : The 4-HCP can then be hydrogenated to yield 1,3-cyclopentanediol. researchgate.netresearchgate.net

This pathway demonstrates a viable method for producing cyclopentane derivatives from non-food biomass, enhancing the sustainability profile of chemicals that would otherwise rely on fossil fuels. Other bio-based sources that can be converted into cyclopentenone precursors include lignocellulosic biomass (via muconic acid), γ-valerolactone, and mevalonic acid derived from fermentation. google.com

The table below outlines various bio-based feedstocks and their pathways to cyclopentane derivatives.

Bio-based FeedstockIntermediate(s)Target PrecursorReference
HemicelluloseFurfuryl Alcohol4-Hydroxycyclopent-2-enone rsc.orgmaastrichtuniversity.nl
Lignocellulosic BiomassMuconic AcidCyclopentenone google.com
Hexoses (e.g., Glucose)Levulinic Acid, γ-ValerolactoneCyclopentenone google.com
Engineered MicroorganismsMevalonic AcidCyclopentenone google.com

Derivatives of this compound are being explored for their potential as high-performance, sustainable fuels. A patented method describes the production of advanced cyclopentadiene-based fuels from bio-based sources. google.com The process begins with cyclopent-2-en-1-one, which can be produced from various renewable feedstocks as detailed in the previous section.

The key steps in this fuel synthesis pathway are:

Hydrogenation : Bio-derived cyclopent-2-en-1-one is hydrogenated to form cyclopent-2-en-1-ol. google.com

Dehydration : The cyclopent-2-en-1-ol is then dehydrated to yield cyclopentadiene. google.com

Dimerization and Hydrogenation : The resulting cyclopentadiene is converted to dicyclopentadiene or its derivatives, which are subsequently hydrogenated to produce high-density fuels like tetrahydrodicyclopentadiene. google.com

This process allows for the creation of sustainable jet fuel components from abundant, non-petroleum sources like wood chips or corn husks, offering a pathway to reduce the carbon footprint of the aviation industry. google.com

Retrosynthetic Analysis and Strategic Disconnections for 2,4 Cyclopentadien 1 Ol Derivatives

Corey's Retrosynthetic Principles Applied to Cyclopentadienols

E.J. Corey, who received the Nobel Prize in 1990 for his development of the theory and methodology of organic synthesis, established the core tenets of retrosynthetic analysis. uniurb.it The process begins by identifying the target molecule and then applying antithetical reactions—the reverse of known chemical reactions—to break key bonds. ias.ac.in This "disconnection" generates idealized fragments called "synthons," which are typically cations or anions that may not be stable enough to exist in reality. uniurb.itethz.ch For each synthon, a corresponding "synthetic equivalent" is identified, which is a real chemical reagent that can be used in the laboratory to effect the desired bond formation. uniurb.it

When applied to a cyclopentadienol derivative, this analysis involves:

Identifying Functional Groups: The primary functional groups are the alcohol (-OH) and the conjugated diene system within the five-membered ring. These groups guide the selection of disconnections. ucoz.com

Transforms: Key transforms for this system include functional group interconversions (FGI), disconnections of bonds adjacent to the hydroxyl group, and cycloadditions to deconstruct the ring itself.

Simplification: Each disconnection should lead to a significant simplification of the molecular structure, ideally breaking it down into smaller, less complex precursors. ethz.ch

This systematic deconstruction allows for the development of a "retrosynthetic tree," which maps out multiple potential synthetic routes from which the most efficient and practical pathway can be chosen. ias.ac.in

Identification of Key Disconnections and Synthons

The structure of 2,4-Cyclopentadien-1-ol offers several logical points for disconnection. These are primarily guided by the positions of the functional groups and the topology of the carbon skeleton. ucoz.com

The hydroxyl group is a primary starting point for retrosynthetic analysis. Disconnecting the C-O bond is a common initial step. This leads to a cyclopentadienyl (B1206354) anion synthon and a hydroxyl cation synthon. The cyclopentadienyl anion is a well-known and relatively stable species due to its aromaticity, and its synthetic equivalent could be cyclopentadiene (B3395910) treated with a base.

Alternatively, disconnections of carbon-carbon bonds adjacent to the hydroxyl-bearing carbon are powerful strategies, particularly when considering the synthesis of substituted derivatives. For instance, a 1,2-difunctionalized pattern can often be traced back to the nucleophilic opening of an epoxide. youtube.com

A cyclohexene (B86901) ring or, by extension, a cyclopentene (B43876) system is a classic "retron" for a Diels-Alder reaction. ucoz.com This powerful pericyclic reaction forms a six-membered ring from a conjugated diene and a dienophile. For a five-membered ring like cyclopentadiene, a [4+2] cycloaddition is a primary transform for its construction. youtube.com Disconnecting the this compound structure via a retro-Diels-Alder reaction would break the ring into a four-carbon diene component and a one-carbon dienophile component, which is a significant simplification. The presence of the hydroxyl group suggests that the dienophile could be a ketene (B1206846) equivalent or a related species with an electron-withdrawing group that is later converted to the alcohol. youtube.com

The following table outlines key disconnections and their corresponding synthons and synthetic equivalents for a generic cyclopentadienol derivative.

Disconnection Strategy Retron Synthon(s) Synthetic Equivalent(s)
C-O Bond DisconnectionAlcoholCyclopentadienyl Anion (Cp⁻) + Hydroxyl Cation (OH⁺)Cyclopentadiene + Base (e.g., NaH); H₂O₂
C-C Bond Disconnection (α-carbon)β-Hydroxy CarbonylEnolate Anion + Carbonyl ElectrophileKetone/Ester + Aldehyde/Ketone (Aldol Reaction)
Retro-Diels-AlderCyclopentene RingSubstituted Butadiene + Substituted Ethylene (Dienophile)Acyclic 1,3-diene + Alkyne/Alkene with an electron-withdrawing group

This interactive table summarizes potential retrosynthetic disconnections for cyclopentadienol derivatives.

Functional Group Interconversions (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or simplify the synthesis. imperial.ac.uk It allows chemists to modify reactivity and access different synthetic routes. numberanalytics.comsolubilityofthings.com For this compound, the target alcohol can be retrosynthetically converted to a ketone (cyclopent-2-en-1-one) via FGI (oxidation in the reverse, reduction in the forward synthesis). imperial.ac.uk

This FGI is strategically advantageous because the α,β-unsaturated ketone retron opens up a new set of powerful C-C bond-forming reactions for consideration, such as the Michael 1,4-conjugate addition or an aldol (B89426) condensation. libretexts.org For example, disconnecting a cyclopentenone precursor could lead to simpler, acyclic dicarbonyl compounds. ucoz.com

Common FGIs relevant to cyclopentadienol synthesis are listed below.

Target Functional Group Precursor Functional Group (via FGI) Forward Reaction Type Example Reagent(s) for Forward Synthesis
Alcohol (-CH-OH)Ketone (C=O)ReductionNaBH₄, LiAlH₄
Alcohol (-OH)Ester (-O-COR)HydrolysisNaOH, H₂O
Alkyl Halide (-CH-X)Alcohol (-CH-OH)Nucleophilic SubstitutionPBr₃, SOCl₂
Alkene (C=C)Alkyne (C≡C)Partial ReductionH₂, Lindlar's Catalyst
Carboxylic Acid (-COOH)Methyl Ester (-COOMe)HydrolysisLiOH, H₂O/THF

This interactive table showcases common functional group interconversions that can be applied in the synthesis of this compound and its derivatives.

Planning Convergent and Linear Synthetic Pathways

Once a retrosynthetic analysis is complete, a forward synthetic plan can be devised. This plan can follow two primary strategies: linear or convergent synthesis. numberanalytics.comchemistnotes.com

The choice between a linear and convergent approach depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the key bond-forming reactions. numberanalytics.com

Q & A

Q. What are the recommended methods for synthesizing 2,4-cyclopentadien-1-ol with high purity, and how can reproducibility be ensured?

Synthesis typically involves cyclization of dienols or selective oxidation of cyclopentadiene derivatives. To ensure reproducibility:

  • Use inert atmospheres to prevent oxidation during synthesis.
  • Characterize intermediates via NMR or IR spectroscopy to confirm structural integrity .
  • Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to journal guidelines for experimental transparency .
  • Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Conduct accelerated stability studies by exposing the compound to heat, light, and humidity.
  • Monitor degradation via UV-Vis spectroscopy or mass spectrometry (MS) to identify breakdown products .
  • Use differential scanning calorimetry (DSC) to assess thermal stability .
  • Report storage recommendations (e.g., inert gas, dark vials) in the experimental section .

Q. What analytical techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : Assign peaks for hydroxyl (δ ~1–5 ppm) and conjugated diene protons (δ ~5–6 ppm) .
  • IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Cross-reference data with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in Diels-Alder reactions?

  • Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals (HOMO/LUMO) .
  • Simulate transition states to predict regioselectivity and stereochemical outcomes.
  • Validate models by comparing computed activation energies with experimental kinetic data .
  • Use software like Gaussian or ORCA for simulations, ensuring basis sets (e.g., B3LYP/6-31G*) are justified .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect spectral shifts .
  • Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm assignments .
  • Conduct meta-analyses of literature to identify systematic errors or instrumentation biases .
  • Publish corrigenda if methodological flaws are identified .

Q. How can isotopic labeling studies clarify the tautomeric behavior of this compound in solution?

  • Synthesize deuterated analogs (e.g., replacing hydroxyl hydrogen with deuterium) to track proton transfer via NMR .
  • Use kinetic isotope effect (KIE) studies to quantify tautomerization rates .
  • Pair with computational dynamics simulations (e.g., molecular dynamics) to model equilibrium shifts .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Apply nonlinear regression models (e.g., probit or log-logistic) to estimate EC₅₀ values .
  • Use ANOVA to compare variance across experimental replicates .
  • Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How should researchers design controlled experiments to isolate the effects of this compound in complex reaction mixtures?

  • Employ fractional factorial designs to screen variables (e.g., pH, catalysts) .
  • Use quenching agents or trapping experiments to halt side reactions selectively .
  • Characterize intermediates via in-situ techniques like FTIR or Raman spectroscopy .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and spectroscopic data in publications?

  • Tabulate yields, reaction times, and characterization data (e.g., Rf values, melting points) .
  • Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials .
  • Adhere to journal guidelines for significant figures and rounding conventions .

Q. How can open-access data repositories enhance the credibility of research on this compound?

  • Deposit spectral data in platforms like Zenodo or ChemSpider to enable independent verification .
  • Share computational input/output files (e.g., .com, .log) for peer validation .
  • Cite datasets using DOIs to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.